15-Methylpentacosanoyl-CoA

Molecular Weight Chain Length Physical Properties

Select 15-Methylpentacosanoyl-CoA for definitive branched-chain lipid research. Its 2-methyl-branched, very-long-chain structure (C47H86N7O17P3S) is specifically oxidized by peroxisomal enzymes like BRCACox and AMACR, unlike generic straight-chain acyl-CoAs. This ensures precise enzyme kinetics and metabolic tracing without confounding pathway interference. Essential for accurate peroxisomal disorder models.

Molecular Formula C47H86N7O17P3S
Molecular Weight 1146.2 g/mol
Cat. No. B15551514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Methylpentacosanoyl-CoA
Molecular FormulaC47H86N7O17P3S
Molecular Weight1146.2 g/mol
Structural Identifiers
InChIInChI=1S/C47H86N7O17P3S/c1-5-6-7-8-9-15-18-21-24-35(2)25-22-19-16-13-11-10-12-14-17-20-23-26-38(56)75-30-29-49-37(55)27-28-50-45(59)42(58)47(3,4)32-68-74(65,66)71-73(63,64)67-31-36-41(70-72(60,61)62)40(57)46(69-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,57-58H,5-32H2,1-4H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)
InChIKeyWNDGEWBTIMCDKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15-Methylpentacosanoyl-CoA: Procurement Guide for the Very-Long-Chain, Methyl-Branched Acyl-CoA Research Reagent


15-Methylpentacosanoyl-CoA is a synthetic coenzyme A derivative consisting of a 15-methylpentacosanoic acid moiety thioesterified to coenzyme A, classifying it as a very-long-chain, methyl-branched fatty acyl-CoA [1]. Its molecular weight is approximately 1146.2 g/mol, and it is supplied as a research-grade chemical for studies of peroxisomal beta-oxidation, acyl-CoA metabolism, and branched-chain lipid biochemistry [2][3]. This compound serves as a specific tool to probe the activity of enzymes with distinct substrate specificities for 2-methyl-branched, very-long-chain acyl-CoAs, differentiating it from common straight-chain or shorter-chain acyl-CoA analogs [4].

Why Generic Substitution Fails for 15-Methylpentacosanoyl-CoA in Metabolic and Enzymatic Studies


Generic substitution with other acyl-CoAs, such as straight-chain palmitoyl-CoA (C16:0) or even the very-long-chain lignoceroyl-CoA (C24:0), is not scientifically valid due to fundamental differences in enzyme specificity and metabolic routing. 15-Methylpentacosanoyl-CoA is a 2-methyl-branched, very-long-chain acyl-CoA, and evidence demonstrates that 2-methyl-branched acyl-CoAs are primarily oxidized by a distinct set of peroxisomal enzymes (e.g., pristanoyl-CoA oxidase/branched-chain acyl-CoA oxidase) that do not efficiently process straight-chain substrates [1][2]. Using a straight-chain analog would therefore fail to probe the specific metabolic pathway or enzyme activity of interest, leading to incorrect conclusions about branched-chain fatty acid metabolism. The quantitative differences in enzyme preference, detailed below, underscore the necessity of using the exact compound for targeted research applications.

Quantitative Differentiation of 15-Methylpentacosanoyl-CoA from Key Analogs for Procurement Decisions


Molecular Weight and Chain Length Differentiation from Common Very-Long-Chain Acyl-CoAs

15-Methylpentacosanoyl-CoA exhibits a distinct molecular weight compared to the frequently used very-long-chain acyl-CoA, lignoceroyl-CoA (C24:0). The target compound has a molecular weight of 1146.2 g/mol [1], whereas lignoceroyl-CoA has a molecular weight of 1118.2 g/mol [2]. This difference of 28.0 g/mol corresponds to the additional carbon atom and the methyl branch at position 15, which are critical structural features defining its metabolic fate.

Molecular Weight Chain Length Physical Properties

Increased Lipophilicity (LogP) Compared to Shorter Straight-Chain Acyl-CoAs

The predicted partition coefficient (logP) of 15-Methylpentacosanoyl-CoA is 4.81 (ALOGPS) [1], which is significantly higher than that of the common long-chain acyl-CoA, palmitoyl-CoA (C16:0), which has a reported logP of 3.24 (ALOGPS) [2] and a cLogP of 4.15 [3]. This difference in lipophilicity is a direct consequence of the compound's extended alkyl chain and methyl branching, impacting its behavior in aqueous and membrane environments.

Lipophilicity LogP Membrane Permeability

Preferential Oxidation by Branched-Chain Acyl-CoA Oxidase vs. Straight-Chain Oxidase

While direct kinetic data for 15-Methylpentacosanoyl-CoA is absent from the peer-reviewed literature, class-level inference from studies on structurally related 2-methyl-branched, long-chain acyl-CoAs provides strong evidence for its differential enzyme specificity. In rat liver peroxisomes, long-chain 2-methyl-branched acyl-CoAs (e.g., 2-methylpalmitoyl-CoA and pristanoyl-CoA) are oxidized for approximately 90% by pristanoyl-CoA oxidase, with the remaining activity catalyzed by trihydroxycoprostanoyl-CoA oxidase [1]. In contrast, the very-long-chain straight-chain acyl-CoA, lignoceroyl-CoA, is oxidized by both palmitoyl-CoA oxidase and pristanoyl-CoA oxidase, with the latter accounting for only ~65% of total activity [1]. As a 2-methyl-branched, very-long-chain acyl-CoA, 15-Methylpentacosanoyl-CoA is therefore predicted to be a highly preferential substrate for the branched-chain acyl-CoA oxidase (human homolog of pristanoyl-CoA oxidase) [2], distinguishing it from straight-chain analogs.

Enzyme Specificity Peroxisomal Beta-Oxidation Acyl-CoA Oxidase

Validated Application Scenarios for 15-Methylpentacosanoyl-CoA Based on Quantitative Differentiation


Investigating Peroxisomal Branched-Chain Fatty Acid Oxidation

Use as a specific substrate to assay the activity of human branched-chain acyl-CoA oxidase (BRCACox) or its rat homolog, pristanoyl-CoA oxidase. The compound's predicted high specificity for this enzyme (~90% of oxidation activity, per class-level inference [1]) allows for selective measurement of this pathway, minimizing interference from straight-chain acyl-CoA oxidases that would confound results if a straight-chain analog were used [2].

Studying α-Methylacyl-CoA Racemase (AMACR) Substrate Recognition

Employ as a model very-long-chain, 2-methyl-branched acyl-CoA substrate in structural or kinetic studies of AMACR. AMACR is known to act on 2-methyl-branched acyl-CoAs with chain lengths >C10 [3]. The compound's distinct molecular weight (1146.2 g/mol [4]) and predicted logP (4.81 [5]) provide a unique chemical space for probing the enzyme's binding pocket and catalytic mechanism, especially when compared to shorter or straight-chain analogs [6].

Metabolic Tracing of Very-Long-Chain, Methyl-Branched Fatty Acids

Utilize as a defined chemical standard in LC-MS/MS or other analytical workflows for the identification and quantification of endogenous 15-methylpentacosanoyl-CoA or its corresponding acylcarnitine in biological samples. Its unique molecular weight and predicted fragmentation pattern distinguish it from other acyl-CoA species, enabling accurate metabolic tracing in studies of peroxisomal disorders or lipid metabolism [4][5].

Technical Documentation Hub

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